![molecular formula C7H9N5S2 B2380669 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 690642-82-1](/img/structure/B2380669.png)
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C7H9N5S2 and its molecular weight is 227.3. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have demonstrated significant antimicrobial activity. For instance, sulfazole, a compound containing a thiazole moiety, exhibits antimicrobial properties. Researchers have explored modifications of thiazole-based compounds to enhance their effectiveness against various pathogens .
Antiretroviral Activity
Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole ring. Its mechanism involves inhibiting viral protease enzymes, thereby reducing viral replication .
Antifungal Properties
Abafungin, another thiazole-containing compound, displays antifungal activity. Thiazoles have been investigated for their potential in combating fungal infections .
Anticancer Potential
Tiazofurin, a thiazole-based compound, exhibits anticancer properties. Researchers have studied its effects on cancer cells and explored modifications to enhance its potency .
Antioxidant Effects
Thiazoles have been associated with antioxidant activity. Their ability to scavenge free radicals makes them relevant in oxidative stress management .
Antihypertensive Applications
Certain thiazole derivatives have shown promise as antihypertensive agents. Researchers continue to explore their effects on blood pressure regulation .
Hepatoprotective Activity
Thiazoles may play a role in protecting liver health. Investigations into their hepatoprotective effects are ongoing .
Other Biological Activities
Thiazoles have been linked to various other biological activities, including anti-inflammatory, anti-Alzheimer, and antidiabetic effects. These multifaceted compounds continue to be a subject of scientific interest .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral .
Mode of Action
It’s known that thiazole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit bacterial pathogens .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, and anticancer activities .
properties
IUPAC Name |
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S2/c1-12-5(10-11-7(12)13)2-4-3-14-6(8)9-4/h3H,2H2,1H3,(H2,8,9)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDJWVZDWSQCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
690642-82-1 |
Source
|
Record name | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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